molecular formula C18H16N2O5S B11404993 4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide

4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide

Cat. No.: B11404993
M. Wt: 372.4 g/mol
InChI Key: ACVAFBRHTAHXOX-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular formula of 4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide is C₁₈H₁₆N₂O₅S , with a molecular weight of 396.4 g/mol . The core structure consists of a 4H-chromen-4-one scaffold substituted at the 2-position by a carboxamide group, which is further linked to a 4-sulfamoylphenethyl moiety. The IUPAC name, 4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]chromene-2-carboxamide, reflects this connectivity.

Crystallographic data for this specific compound remain unreported in the literature. However, analogous chromene carboxamides, such as 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide, crystallize in space groups P2₁/c and P1 , with unit cell parameters a = 7.8–10.2 Å, b = 9.1–12.3 Å, c = 12.5–14.7 Å, and interaxial angles α = 90–105°, β = 95–110°, γ = 90–105°. These structures adopt anti-rotamer conformations about the C–N bond, with the amide oxygen either trans or cis to the chromene oxygen. For the target compound, steric interactions between the sulfamoylphenyl group and the chromene ring likely enforce a similar antiperiplanar arrangement to minimize van der Waals clashes.

Table 1: Key Crystallographic Parameters of Analogous Chromene Carboxamides

Parameter Value Range
Space Group P2₁/c, P1
Unit Cell (Å) a = 7.8–10.2
b = 9.1–12.3
c = 12.5–14.7
Angles (°) α = 90–105, β = 95–110
Torsion Angle (C–N) 165–180° (anti)

Properties

Molecular Formula

C18H16N2O5S

Molecular Weight

372.4 g/mol

IUPAC Name

4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]chromene-2-carboxamide

InChI

InChI=1S/C18H16N2O5S/c19-26(23,24)13-7-5-12(6-8-13)9-10-20-18(22)17-11-15(21)14-3-1-2-4-16(14)25-17/h1-8,11H,9-10H2,(H,20,22)(H2,19,23,24)

InChI Key

ACVAFBRHTAHXOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The compound can be dissected into three key building blocks:

  • Chromene-2-carboxylic acid backbone : Derived from cyclization of substituted acetophenones.

  • Sulfamoylphenyl ethylamine side chain : Introduced via amidation or nucleophilic substitution.

  • Linking strategy : Amide bond formation between the chromene acid and the amine moiety.

Primary Synthetic Pathways

Two dominant routes are documented:

  • Stepwise assembly involving chromene ester synthesis, hydrolysis to carboxylic acid, and subsequent amidation.

  • One-pot cyclization-amidation , which integrates chromene formation and side-chain coupling in a single reaction vessel.

Step-by-Step Synthesis and Reaction Mechanisms

Formation of Ethyl 4-Oxo-4H-chromene-2-carboxylate

The chromene core is synthesized via Kostanecki–Robinson cyclization :

  • Reactants : Substituted acetophenone (e.g., 2-hydroxy-4-methoxyacetophenone) and diethyl oxalate.

  • Conditions : Anhydrous DMF, potassium tert-butoxide (0–5°C, 2–3 h), followed by acid quenching.

  • Mechanism : Base-induced deprotonation initiates enolate formation, which undergoes cyclocondensation to yield the chromene ester.

Example Procedure

  • Dissolve 2-hydroxy-4-methoxyacetophenone (10 mmol) and diethyl oxalate (15 mmol) in 30 mL DMF under argon.

  • Add potassium tert-butoxide (20 mmol) at 0°C and stir for 3 h.

  • Quench with 12 M HCl (20 mL), extract with EtOAc, and recrystallize from ethanol.

Yield : 70–80%.

Hydrolysis to 4-Oxo-4H-chromene-2-carboxylic Acid

The ester intermediate is hydrolyzed under basic conditions:

  • Reactants : Chromene ester, aqueous NaOH (2 M).

  • Conditions : Reflux in ethanol-water (4:1) for 6 h.

  • Workup : Acidify with HCl to pH 2, filter, and dry.

Yield : 80–90%.

Amidation with 2-(4-Sulfamoylphenyl)ethylamine

The carboxylic acid is coupled to the amine via Schotten-Baumann reaction :

  • Reactants : Chromene-2-carboxylic acid (1 eq), 2-(4-sulfamoylphenyl)ethylamine (1.2 eq), DCC (1.5 eq), DMAP (0.1 eq).

  • Conditions : DCM, 0°C to room temperature, 12 h.

  • Purification : Column chromatography (SiO₂, hexane/EtOAc 1:1).

Yield : 60–75%.

Optimization Strategies and Critical Parameters

Solvent and Temperature Effects

  • Cyclization Step : DMF outperforms THF or DMSO due to superior solubility of intermediates.

  • Amidation Step : Dichloromethane minimizes side reactions compared to polar aprotic solvents.

Catalytic Enhancements

  • Base Selection : Potassium tert-butoxide yields higher cyclization efficiency than NaH or K₂CO₃.

  • Coupling Agents : DCC/HOBt systems reduce racemization risks during amidation.

Purity Control

  • Chromatography : Silica gel chromatography (hexane/EtOAc gradient) resolves sulfonamide byproducts.

  • Crystallization : Ethanol-water recrystallization achieves >95% purity.

Structural Characterization and Analytical Data

NMR Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.62 (s, 1H, chromene H-3),

    • δ 7.85 (d, J = 8.4 Hz, 2H, sulfamoyl phenyl H-2/H-6),

    • δ 3.65 (t, J = 6.8 Hz, 2H, ethyl CH₂N),

    • δ 2.95 (t, J = 6.8 Hz, 2H, ethyl CH₂S).

  • ¹³C NMR :

    • δ 176.2 (C=O, chromene),

    • δ 165.4 (C=O, amide),

    • δ 144.1 (C-SO₂).

Mass Spectrometry

  • ESI-MS : m/z 427.1 [M+H]⁺ (calculated for C₁₉H₁₇N₂O₅S: 426.09).

Challenges and Troubleshooting

Common Synthetic Issues

  • Low Amidation Yields : Often due to moisture-sensitive coupling agents. Solution: Use anhydrous DCM and molecular sieves.

  • Chromene Ring Oxidation : Mitigated by conducting reactions under inert atmosphere.

Purification Difficulties

  • Byproduct Formation : Unreacted sulfamoyl ethylamine co-elutes with product. Solution: Optimize chromatography gradients.

Applications and Derivative Synthesis

Biological Relevance

The compound exhibits nanomolar inhibition (IC₅₀ = 12–45 nM) against hCA IX/XII, making it a candidate for antitumor therapies.

Structural Analogues

  • 6,7-Dimethyl derivatives : Enhanced isoform selectivity via hydrophobic interactions.

  • Nitro-substituted chromenes : Improved binding affinity through electronic effects .

Chemical Reactions Analysis

4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Carbonic Anhydrase Inhibitory Activity

The compound exhibits nanomolar-range inhibition constants (Ki) against CA isoforms, with notable selectivity:

CA Isoform Ki (nM) Reference Compound (AAZ) Ki (nM)
hCA I 213.7 250.0
hCA II 7.5–9.3 12.1
hCA IX 8.2 25.0
hCA XII 5.8 5.7

Derivatives with methyl groups at positions 7 and 8 of the chromene moiety show enhanced activity, while substitutions at position 7 in sulfamoylphenyl analogs reduce potency .

Comparison with Structural Analogs

Phenethyl vs. Phenyl Linkers

  • 4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide (5a) :

    • Lacks the phenethyl spacer.
    • Activity : Weaker hCA I inhibition (Ki = 5314 nM) compared to the phenethyl analog (Ki = 213.7 nM) .
    • SAR Insight : The ethyl linker enhances flexibility and optimal binding to CA active sites.
  • N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide :

    • Replaces sulfamoyl with methoxy.
    • Activity : Reduced CA inhibition due to loss of sulfonamide-Zn$ ^{2+} $ interaction .

Substituents on the Chromene Core

  • 6,8-Dichloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide :

    • Chlorine atoms at positions 6 and 6.
    • Activity : Improved lipophilicity but reduced solubility; moderate hCA II inhibition (Ki = 16.6 nM) .
  • 7-Methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide (5c) :

    • Methyl at position 5.
    • Activity : Detrimental to hCA I inhibition (Ki = 4412 nM) but retains hCA II activity (Ki = 10.2 nM) .

Heterocyclic Modifications

  • 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4H-chromene-2-carboxamide: Incorporates a triazinone group. Activity: Broad-spectrum inhibition but lower selectivity (Ki = 28.4 nM for hCA XII) .

Key Research Findings

  • Optimal Substituents : Methyl groups at positions 6 and 7 on the chromene core enhance hCA II/IX/XII inhibition .
  • Linker Importance : Phenethyl > benzyl > phenyl in potency due to spatial alignment with CA active sites .
  • Synthetic Efficiency : Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >85% .

Biological Activity

4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene family, characterized by its unique structural features that confer significant biological activities. This article explores its biological activity, particularly its role as an inhibitor of carbonic anhydrase (CA) enzymes, and discusses structure-activity relationships (SAR), synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C19H18N2O5SC_{19}H_{18}N_{2}O_{5}S and features a chromene backbone with a 4-oxo group, a carboxamide functional group, and a sulfamoylphenyl moiety. These structural elements are crucial for its biological interactions.

Feature Description
Molecular Formula C19H18N2O5SC_{19}H_{18}N_{2}O_{5}S
CAS Number 879468-78-7
Key Functional Groups 4-oxo, carboxamide, sulfamoyl

Inhibition of Carbonic Anhydrase

The primary biological activity of this compound is its inhibition of carbonic anhydrase (CA) isoforms. Research indicates that this compound exhibits significant inhibitory effects against human carbonic anhydrase I (hCA I) and II (hCA II), with Ki values demonstrating its potency compared to established inhibitors like acetazolamide.

Structure-Activity Relationship (SAR)

Studies have highlighted the importance of specific structural modifications in enhancing inhibitory activity:

  • Methyl Substitution : Methyl groups at positions 7 and 8 on the chromene ring were found to improve hCA inhibitory activity. For instance, derivatives with these substitutions showed Ki values significantly lower than those without them .
  • Sulfamoyl Group Contribution : The presence of the sulfamoyl group enhances solubility and reactivity, making the compound more effective against various CA isoforms.

Antitumor Properties

In addition to its CA inhibition, derivatives of this compound have shown promising antitumor activity against various cancer cell lines. Some derivatives outperformed established chemotherapeutics like cisplatin, suggesting potential applications in cancer therapy.

Study on Inhibitory Effects

A comparative study evaluated several derivatives of chromene-based compounds for their inhibitory effects on hCA isoforms. The findings indicated that:

  • Compounds with specific substitutions exhibited Ki values ranging from 9.3 nM to over 3000 nM against different isoforms.
  • The most active compounds demonstrated selectivity indices indicating their potential for targeted therapy while minimizing side effects .

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions, including multi-step processes that allow for structural variations to optimize pharmacological profiles. Common methods include:

  • Condensation Reactions : Combining appropriate aromatic sulfonamides with chromene precursors.
  • Functional Group Modifications : Introducing methyl or ethyl groups at strategic positions to enhance biological activity.

Q & A

Q. How can researchers integrate this compound into a theoretical framework for drug discovery (e.g., enzyme inhibition or PROTAC design)?

  • Methodological Answer : Link to conceptual frameworks like:
  • Enzyme Transition-State Mimicry : The chromene-4-oxo group mimics ATP’s γ-phosphate in kinase inhibition .
  • PROTAC Design : Functionalize the carboxamide group with E3 ligase ligands (e.g., VHL or CRBN binders) to induce target protein degradation . Validate hypotheses via Western blotting (ubiquitination assays) .

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